TDMAS serves as a versatile precursor for depositing various thin films through techniques like chemical vapor deposition (CVD) and atomic layer deposition (ALD) [, ]. Its low decomposition temperature (around 150°C) makes it suitable for depositing thin films onto heat-sensitive substrates [].
Here are some specific thin films that TDMAS can be used to deposit:
Beyond forming single-element thin films, TDMAS can be used in conjunction with other precursors to create multicomponent silicon-containing thin films. This allows for tailoring the properties of the resulting film for specific applications []. For example, TDMAS can be combined with metal precursors to deposit films with specific electrical or optical properties.
Tris(dimethylamino)silane is an organosilicon compound with the molecular formula and a molecular weight of 161.32 g/mol. It is also known by several synonyms, including N,N,N',N',N'',N''-Hexamethylsilanetriamine. This compound is characterized by its three dimethylamino groups attached to a silicon atom, contributing to its unique chemical properties and reactivity. Tris(dimethylamino)silane is a colorless liquid with a boiling point of approximately 145-148 °C and a melting point of -90 °C, making it suitable for various applications in materials science and chemistry .
Additionally, it can react with ammonia to form silicon nitride prepolymers, showcasing its utility in synthesizing silicon-based compounds . In atomic layer deposition processes, tris(dimethylamino)silane can be oxidized using ozone or plasma to produce silicon dioxide films, highlighting its role in thin film technology .
Tris(dimethylamino)silane can be synthesized through several methods:
These methods allow for controlled synthesis conditions to optimize yield and purity.
Tris(dimethylamino)silane stands out due to its unique combination of nitrogen functionalities and silane structure, making it particularly valuable for specialized applications in semiconductor processing and materials development.
Studies on the interaction of tris(dimethylamino)silane with surfaces have demonstrated its ability to adsorb preferentially on hydroxylated silicon surfaces. This interaction is significant for applications in atomic layer deposition where surface chemistry plays a critical role in film quality . The reactivity of tris(dimethylamino)silane under various conditions has been explored to understand its behavior during deposition processes, particularly concerning the oxidation state and film composition.
Several compounds share structural similarities with tris(dimethylamino)silane, including:
Compound | Structure Characteristics |
GHS Hazard Statements
Aggregated GHS information provided by 66 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 4 of 66 companies. For more detailed information, please visit ECHA C&L website; Of the 4 notification(s) provided by 62 of 66 companies with hazard statement code(s):; H225 (61.29%): Highly Flammable liquid and vapor [Danger Flammable liquids]; H226 (38.71%): Flammable liquid and vapor [Warning Flammable liquids]; H260 (37.1%): In contact with water releases flammable gases which may ignite spontaneously [Danger Substances and mixtures which in contact with water, emit flammable gases]; H261 (61.29%): In contact with water releases flammable gas [Danger Substances and mixtures which in contact with water, emit flammable gases]; H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral]; H311 (96.77%): Toxic in contact with skin [Danger Acute toxicity, dermal]; H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation]; H330 (61.29%): Fatal if inhaled [Danger Acute toxicity, inhalation]; H331 (35.48%): Toxic if inhaled [Danger Acute toxicity, inhalation]; Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown. PictogramsFlammable;Corrosive;Acute Toxic;Irritant Other CAS
15112-89-7
Wikipedia
Silanetriamine, N,N,N',N',N'',N''-hexamethyl-
General Manufacturing Information
Silanetriamine, N,N,N',N',N'',N''-hexamethyl-: ACTIVE
Dates
Modify: 2023-08-15
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